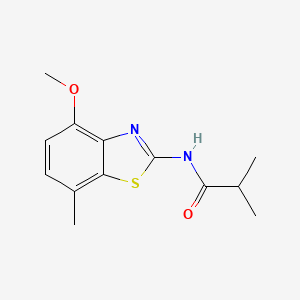

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide

Description

Properties

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-7(2)12(16)15-13-14-10-9(17-4)6-5-8(3)11(10)18-13/h5-7H,1-4H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBGJQRJMPALBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide typically involves the reaction of 4-methoxy-7-methylbenzo[d]thiazole with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Enzyme Inhibition

Research has shown that compounds similar to N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide exhibit significant enzyme inhibitory activities. For instance, studies on sulfonamides with benzodioxane and acetamide moieties have demonstrated their potential as inhibitors of α-glucosidase and acetylcholinesterase enzymes, which are crucial targets for managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .

| Enzyme Target | Inhibitory Activity | Reference |

|---|---|---|

| α-glucosidase | Moderate to strong inhibition | |

| Acetylcholinesterase | Significant inhibition |

Anticancer Activity

This compound has been evaluated for its anticancer properties. Similar derivatives have shown promising results against various cancer cell lines. For example, compounds derived from benzothiazole structures have been tested against human colorectal carcinoma cell lines, demonstrating potent anticancer activity with IC₅₀ values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Antimicrobial Properties

The antimicrobial potential of this compound is also noteworthy. Studies involving related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of specific functional groups enhances the antimicrobial activity of these compounds .

| Microbial Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Gram-positive bacteria | 1.27 µM | |

| Gram-negative bacteria | 1.43 µM | |

| Fungal strains | 2.60 µM |

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

- Synthesis and Evaluation of Derivatives : Researchers synthesized various derivatives of benzothiazole and evaluated their biological activities, identifying several compounds with significant enzyme inhibitory effects and anticancer properties .

- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships of benzothiazole derivatives revealed that modifications in the chemical structure could enhance their biological activities, leading to more effective therapeutic agents .

- In Silico Studies : Computational studies have been employed to predict the binding affinities of these compounds to their target enzymes, providing insights into their mechanisms of action and guiding further synthesis efforts .

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide involves its interaction with muscarinic receptors in the brain. It acts as a positive allosteric modulator of the muscarinic 4 (M4) receptor, enhancing the receptor’s response to its natural ligand, acetylcholine. This modulation can lead to various physiological effects, including improved cognitive function and potential therapeutic benefits for neurological disorders .

Comparison with Similar Compounds

Research Implications and Limitations

Current literature lacks explicit data on the synthesis, characterization, and bioactivity of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide. Comparisons with analogs highlight the critical role of substituent positioning and functional groups in modulating physicochemical and biological properties. Further experimental studies are required to:

- Determine precise solubility, logP, and stability parameters.

- Explore synthetic routes (e.g., coupling of 4-methoxy-7-methyl-1,3-benzothiazol-2-amine with isobutyryl chloride).

Biological Activity

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H16N2O2S

- Molecular Weight : 264.35 g/mol

- Structure : The compound features a benzothiazole ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Antiviral Activity : Preliminary studies suggest that derivatives of benzothiazole exhibit antiviral properties by enhancing intracellular levels of specific proteins that inhibit viral replication. For instance, related compounds have been shown to increase levels of APOBEC3G, a protein that plays a crucial role in the defense against viral infections like HBV and HIV .

- Antioxidant Effects : The compound may also exhibit antioxidant properties, which are beneficial in mitigating oxidative stress in cells. This is particularly relevant in conditions characterized by high oxidative damage, such as neurodegenerative diseases.

- Enzyme Inhibition : Some studies indicate that benzothiazole derivatives can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses and potential therapeutic effects against various diseases.

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of HBV replication | |

| Antioxidant | Reduction of oxidative stress | |

| Enzyme Inhibition | Modulation of metabolic pathways |

Case Studies

- Anti-HBV Activity :

- Neuroprotective Effects :

- Antimalarial Potential :

Q & A

Q. Advanced Optimization

- Continuous Flow Reactors : Enhance scalability and reduce side reactions by optimizing residence time and solvent systems .

- In Situ Monitoring : Techniques like TLC or HPLC to track reaction progress and adjust conditions dynamically .

What analytical techniques are critical for confirming the structural integrity of this compound?

Q. Basic Characterization

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of impurities .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .

Q. Advanced Analysis

- X-ray Crystallography : Use SHELX-97 or SHELXL for single-crystal refinement, ensuring precise bond-length and angle measurements .

- Mercury Software : Visualize crystal packing and intermolecular interactions to assess stability and polymorphism risks .

How does the benzothiazole moiety influence the compound’s biological activity?

Basic Mechanism

The benzothiazole core is associated with pharmacological activity due to its planar aromatic structure, enabling π-π stacking with biological targets like enzymes or DNA. Substitutions (e.g., methoxy, methyl) enhance lipophilicity and target affinity .

Q. Advanced SAR Studies

- Substituent Effects : Compare derivatives with varying groups (e.g., sulfonamide vs. acetamide) to identify key pharmacophores. For example, sulfonamide groups in analogous compounds improve enzyme inhibition .

- Computational Docking : Use tools like AutoDock to predict binding modes with targets such as tyrosine kinases or tubulin .

What experimental strategies address contradictions in solubility and stability data?

Q. Basic Stability Profiling

- Solubility Tests : Measure in polar (water, DMSO) and nonpolar solvents (hexane) to guide formulation. The compound’s hydrophobic groups likely reduce aqueous solubility .

- pH Stability : Accelerated degradation studies under acidic/alkaline conditions to identify labile bonds (e.g., amide hydrolysis) .

Q. Advanced Data Reconciliation

- High-Throughput Screening : Use differential scanning calorimetry (DSC) to detect polymorphic transitions affecting solubility .

- Cohort Studies : Compare in vitro stability across cell lines (e.g., hepatic microsomes) to resolve discrepancies in metabolic half-life .

How can crystallographic data improve the design of derivatives with enhanced bioactivity?

Q. Advanced Crystallography

- Packing Analysis : Use Mercury’s Materials Module to identify recurring intermolecular motifs (e.g., hydrogen bonds, halogen interactions) that stabilize active conformations .

- Twinning Detection : SHELXL’s TWIN command to refine structures from twinned crystals, ensuring accurate electron density maps .

What methodologies validate the compound’s mechanism of action in disease models?

Q. Basic Pharmacological Assays

- In Vitro Testing : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity .

- Enzyme Inhibition : Fluorescence-based assays to measure IC₅₀ against targets like COX-2 or topoisomerase II .

Q. Advanced Mechanistic Studies

- siRNA Knockdown : Confirm target specificity by silencing suspected pathways and observing activity loss .

- Metabolomic Profiling : LC-MS to identify downstream metabolites and validate proposed mechanisms .

How are computational tools applied to predict ADMET properties?

Q. Advanced Modeling

- QSAR Models : Train algorithms on datasets of benzothiazole derivatives to predict logP, bioavailability, and toxicity .

- Molecular Dynamics : Simulate membrane permeability using GROMACS to optimize lead compounds for blood-brain barrier penetration .

What strategies mitigate synthetic challenges in scaling up production?

Q. Advanced Process Chemistry

- DoE (Design of Experiments) : Optimize reaction parameters (temperature, catalyst loading) using statistical models .

- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

How do structural modifications impact the compound’s pharmacokinetic profile?

Q. Advanced Modifications

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral absorption, as seen in related acetamide derivatives .

- PEGylation : Attach polyethylene glycol chains to improve half-life and reduce renal clearance .

What collaborative frameworks integrate multidisciplinary data for translational research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.